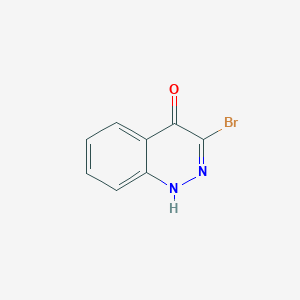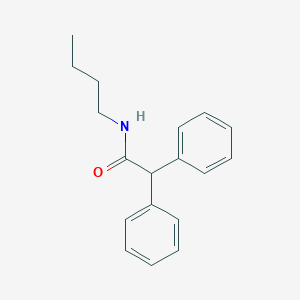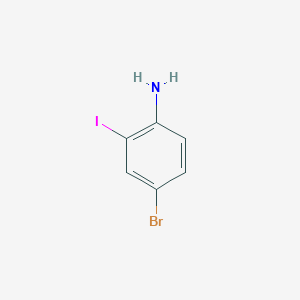
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline, also known as 4-Morpholin-4-yl-2-methyl-5-nitroaniline, is an organic compound that has been used in various scientific research applications due to its unique properties. It has a wide range of applications in the field of chemistry, including in the synthesis of other compounds, and its ability to act as a catalyst in certain reactions. In
Scientific Research Applications
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline has a variety of applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, such as 2-methyl-5-aminomethyl-4-nitrophenol, and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene. In addition, it has been used as a starting material in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene.
Mechanism of Action
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline acts as a catalyst in certain reactions by increasing the rate of the reaction. This is due to its ability to form a complex with the reactants, which stabilizes the transition state and lowers the activation energy of the reaction. In addition, the compound can also act as an electron-donor, which can facilitate the formation of new bonds.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic to humans or animals, and is not known to interact with any biological molecules.
Advantages and Limitations for Lab Experiments
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be stored at room temperature for long periods of time. In addition, it is a relatively stable compound and does not react with many other chemicals. However, it is also important to note that it is a relatively volatile compound, and should be handled with care.
Future Directions
There are several potential future directions for the use of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. One potential application is in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene. Additionally, it could be used as a catalyst in organic reactions, such as the synthesis of polymers, or as a reagent in the synthesis of other compounds. Finally, it could be used as a starting material in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene.
Synthesis Methods
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline can be synthesized by a simple two-step reaction. The first step involves the reaction of morpholine with nitrobenzene in the presence of an acid catalyst, such as sulfuric acid. This reaction produces an intermediate compound, 4-nitro-2-methyl-5-morpholinaniline. The second step involves the reduction of the nitro group on the intermediate compound to a primary amine, which results in the final product, this compound.
Properties
IUPAC Name |
2-methyl-5-morpholin-4-yl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-6-11(14(15)16)10(7-9(8)12)13-2-4-17-5-3-13/h6-7H,2-5,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDOQMNPRYXGPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387684 |
Source


|
| Record name | 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329694-36-2 |
Source


|
| Record name | 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)


![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)






![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)
![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)
![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)
